3-(1-Ethoxyethoxy)oxetane

Vue d'ensemble

Description

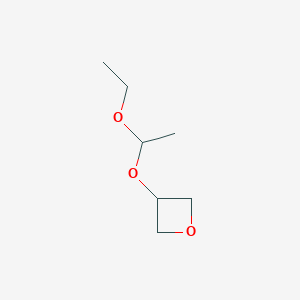

3-(1-Ethoxyethoxy)oxetane is an organic compound with the molecular formula C7H14O3. It features an oxetane ring, which is a four-membered ring containing three carbon atoms and one oxygen atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Ethoxyethoxy)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of 3-(1-ethoxyethoxy)propanol under acidic conditions. Another approach involves the epoxide ring opening followed by ring closure to form the oxetane ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

Analyse Des Réactions Chimiques

Use as a Protecting Group

The ethoxyethoxy group can be used as a protecting group for the hydroxyl group in the synthesis of oxetanes .

Reactions of Oxetanes

- Polymerization: Oxetanes with hydroxymethyl groups can undergo ring-opening polymerization to form polyethers .

- Ether Formation: Oxetanes can react with alcohols to form oxetane ethers, particularly when the benzylic alcohols of the 4-membered rings are selectively activated using Brønsted acid catalysis .

- Cycloaddition: Oxetanones can participate in nickel-catalyzed cycloaddition reactions with 1,3-dienes .

- Reduction: The C=C double bond of the side chain can be easily reduced by catalytic hydrogenation .

- Oxidation: Oxetanes can be oxidized to form corresponding oxetane derivatives.

- Reaction with Amines: A mild and direct strategy for the construction of aryl aminooxetanes has been accomplished through the synergistic combination of photoredox and nickel .

Stability of Oxetanes

Oxetanes are generally more prone to ring-opening reactions under acidic conditions . Research has shown that the oxetane core is stable under various reaction conditions, including oxidation, reduction, alkylation, acylation, nucleophilic substitution, C–C/C=C/C≡C bond formation, hydrolysis, and protecting group cleavage, as well as acidic and basic conditions .

Data Table

Applications De Recherche Scientifique

Medicinal Chemistry

Overview

Oxetanes, including 3-(1-Ethoxyethoxy)oxetane, are increasingly recognized for their potential as bioisosteres of carbonyl-containing functional groups. They exhibit interesting biological activities and serve as intermediates in the synthesis of pharmaceutical compounds.

Key Findings

- Synthesis of Oxetane Ethers : Research has shown that this compound can be synthesized through Brønsted acid-catalyzed alkylation of alcohols with oxetanols. This method allows for the preparation of various substituted oxetanes that demonstrate biological activity, including anti-mycobacterial properties .

- Biological Activity : Compounds derived from this compound have been reported to exhibit activity relevant to conditions such as systemic lupus erythematosus (SLE) and cancer. The structural characteristics of oxetanes contribute to their efficacy in medicinal applications .

Polymer Science

Overview

In polymer chemistry, this compound is utilized as a monomer for the synthesis of novel polymeric materials. Its unique properties enable the development of materials with tailored functionalities.

Applications in Polymerization

- Polymerization Techniques : The compound can undergo ring-opening polymerization, leading to the formation of poly(3-ethoxyethoxyoxetane). This polymer exhibits desirable mechanical properties and thermal stability, making it suitable for various applications in coatings and adhesives .

- Functionalization Potential : The presence of ethoxy groups allows for further functionalization, enabling the incorporation of additional reactive sites within the polymer matrix. This versatility is advantageous for developing smart materials with responsive characteristics .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing this compound via a multi-step process involving the reaction of epichlorohydrin with ethylene glycol derivatives. The resulting compound was characterized using NMR and mass spectrometry, confirming its structure and purity .

Case Study 2: Biological Evaluation

Another investigation evaluated the biological activity of various derivatives of this compound against bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential therapeutic applications in treating infections .

Mécanisme D'action

The mechanism of action of 3-(1-Ethoxyethoxy)oxetane involves its interaction with molecular targets through its oxetane ring. The ring strain in the oxetane structure makes it reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The compound can participate in ring-opening reactions, leading to the formation of reactive intermediates that interact with biological targets or other chemical species .

Comparaison Avec Des Composés Similaires

Oxetane: The parent compound with a simple four-membered ring structure.

3,3-Bis(chloromethyl)oxetane: A derivative with two chloromethyl groups.

3,3-Bis(azidomethyl)oxetane: A derivative with two azidomethyl groups.

Uniqueness: 3-(1-Ethoxyethoxy)oxetane is unique due to the presence of the ethoxyethoxy group, which imparts distinct chemical properties and reactivity compared to other oxetane derivatives. This functional group enhances its solubility and potential for further chemical modifications .

Activité Biologique

3-(1-Ethoxyethoxy)oxetane is an organic compound characterized by its oxetane ring, which contributes to its unique chemical properties and potential biological activities. With the molecular formula CHO, this compound has garnered attention in the fields of medicinal chemistry and drug discovery due to its reactivity and ability to interact with various biological targets.

Chemical Structure and Properties

The structure of this compound features a four-membered oxetane ring, which is known for its ring strain that often leads to increased reactivity. This compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile in synthetic applications .

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its oxetane ring, which allows for interactions with nucleophiles and electrophiles. The strain in the ring facilitates ring-opening reactions that can generate reactive intermediates capable of interacting with biomolecules such as enzymes and proteins .

Interaction with Enzymes

Research indicates that compounds containing oxetane rings can be metabolized by human enzymes such as microsomal epoxide hydrolase (mEH), suggesting potential pathways for drug metabolism that avoid common clearance mechanisms involving cytochrome P450 enzymes . This characteristic may reduce the risk of drug-drug interactions and enhance the safety profile of therapeutic agents derived from oxetanes.

Biological Activities

Studies have shown that oxetane-containing compounds exhibit a range of biological activities:

- Antineoplastic Activity : Some oxetanes have demonstrated significant anticancer properties, particularly in compounds derived from natural sources like Taxus species, which are known for their antitumor effects .

- Antiviral and Antifungal Effects : Oxetanes have been reported to possess antiviral properties against arboviruses and antifungal activities, showcasing their potential in treating infectious diseases .

- Angiogenesis Stimulation : Certain oxetane derivatives may act as angiogenesis stimulators, offering insights into their use in regenerative medicine .

Case Studies

Several case studies highlight the potential applications of this compound in drug development:

- Cancer Treatment : In a study involving synthetic analogs of this compound, researchers found that specific derivatives exhibited potent cytotoxicity against various cancer cell lines, suggesting a pathway for developing new chemotherapeutic agents .

- Drug Metabolism : A clinical study investigated the metabolic pathways of oxetane-containing drugs. It was found that certain substitutions on the oxetane ring significantly influenced stability and metabolic degradation, leading to improved pharmacokinetic profiles in preclinical models .

Data Table: Biological Activities of Oxetane Compounds

Propriétés

IUPAC Name |

3-(1-ethoxyethoxy)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-9-6(2)10-7-4-8-5-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPNJCAIEXYHOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OC1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40522635 | |

| Record name | 3-(1-Ethoxyethoxy)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40522635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85328-36-5 | |

| Record name | 3-(1-Ethoxyethoxy)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40522635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.